molecular formula C15H26N2O4 B12938797 (2S)-2-Amino-6-((((E)-cyclooct-2-en-1-yloxy)carbonyl)amino)hexanoic acid

(2S)-2-Amino-6-((((E)-cyclooct-2-en-1-yloxy)carbonyl)amino)hexanoic acid

Cat. No.: B12938797
M. Wt: 298.38 g/mol
InChI Key: RIPRFLAPFPCYBY-WHXJJFMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, abbreviated here as TCOK (trans-cyclooctene lysine), features an (E)-cyclooct-2-en-1-yloxy group conjugated to the ε-amino group of lysine via a carbamate linker. Its structure enables bioorthogonal "click" chemistry, particularly inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, making it valuable for live-cell imaging, protein labeling, and drug delivery . The (E)-configuration of the cyclooctene ring enhances reactivity compared to cis-isomers, though it may compromise stability under certain conditions .

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

(2S)-2-amino-6-[[(2Z)-cyclooct-2-en-1-yl]oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C15H26N2O4/c16-13(14(18)19)10-6-7-11-17-15(20)21-12-8-4-2-1-3-5-9-12/h4,8,12-13H,1-3,5-7,9-11,16H2,(H,17,20)(H,18,19)/b8-4-/t12?,13-/m0/s1

InChI Key

RIPRFLAPFPCYBY-WHXJJFMNSA-N

Isomeric SMILES

C1CC/C=C\C(CC1)OC(=O)NCCCC[C@@H](C(=O)O)N

Canonical SMILES

C1CCC=CC(CC1)OC(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-6-((((E)-cyclooct-2-en-1-yloxy)carbonyl)amino)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the amino group, followed by the introduction of the cyclooctene moiety through a series of coupling reactions. The final step involves deprotection to yield the target compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-6-((((E)-cyclooct-2-en-1-yloxy)carbonyl)amino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2S)-2-Amino-6-((((E)-cyclooct-2-en-1-yloxy)carbonyl)amino)hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for targeting specific diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-6-((((E)-cyclooct-2-en-1-yloxy)carbonyl)amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular players involved.

Comparison with Similar Compounds

Structural Analogs in Bioorthogonal Chemistry

Alkyne- and Azide-Functionalized Lysines
  • PrK [(S)-2-amino-6-((prop-2-yn-1-yloxy)carbonylamino)hexanoic acid]: Contains a propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Unlike TCOK, PrK requires toxic copper catalysts, limiting its use in vivo .
  • AzCK [(S)-2-amino-6-((2-azidoethoxy)carbonylamino)hexanoic acid]: Features an azide group for CuAAC. Both PrK and AzCK exhibit lower hydrophobicity (log P: −1.1 to −2.3) compared to TCOK, favoring renal over hepatobiliary clearance .
Strained Cyclooctyne Derivatives
  • BCNK [(2S)-2-amino-6-((((1R,8S)-bicyclo[6.1.0]non-4-yn-9-ylmethoxy)carbonyl)amino)hexanoic acid]: A bicyclo[6.1.0]non-4-yne (BCN) conjugate. BCNK reacts with azides via strain-promoted azide-alkyne cycloaddition (SPAAC), avoiding copper but requiring larger ring strain. TCOK’s trans-cyclooctene reacts faster with tetrazines (~10⁴ M⁻¹s⁻¹) than BCNK with azides (~1–10 M⁻¹s⁻¹) .
  • MCK [N-ε-((2-methylcycloprop-2-en-1-yl)methoxy)carbonyl-L-lysine]: Cyclopropene-based, enabling SPAAC with azides. MCK’s smaller ring strain results in slower kinetics than TCOK .
Cyclooctene Isomers and Derivatives
  • STCOK [(2S)-2-amino-6-({[(1R,4E,8S,9S)-bicyclo[6.1.0]non-4-en-9-yl]methoxy}carbonyl)amino]hexanoic acid]: A bicyclic trans-cyclooctene variant. STCOK’s fused bicyclic structure increases stability but reduces reactivity compared to TCOK’s monocyclic system .

Functional and Pharmacokinetic Differences

Compound Reactivity Partner Reaction Rate (M⁻¹s⁻¹) Log P Primary Clearance Route
TCOK (Target) Tetrazines ~10⁴ ~1.5* Hepatobiliary
BCNK Azides ~1–10 ~2.0* Hepatobiliary
PrK Azides (CuAAC) N/A −1.5 Renal
AzCK Alkynes (CuAAC) N/A −2.3 Renal

*Estimated based on structural analogs.

Key Observations :

  • Reactivity : TCOK’s IEDDA with tetrazines is >1000-fold faster than SPAAC reactions of BCNK or MCK, enabling rapid labeling in live systems .
  • Stability : The (E)-cyclooctene in TCOK can isomerize to the less reactive cis-form over time, whereas BCNK’s bicyclic structure resists isomerization .
  • Biodistribution : Hydrophobic compounds like TCOK and BCNK accumulate in the liver, while polar azide/alkyne derivatives (PrK, AzCK) are renally cleared .

Biological Activity

(2S)-2-Amino-6-((((E)-cyclooct-2-en-1-yloxy)carbonyl)amino)hexanoic acid, a derivative of 6-aminohexanoic acid, is a compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Antifibrinolytic Properties

Research indicates that derivatives of 6-aminohexanoic acid, including the compound , exhibit significant antifibrinolytic activity. This activity is crucial in preventing excessive bleeding by inhibiting fibrinolysis—the process that breaks down fibrin in blood clots.

Key Findings:

  • Inhibition of Plasmin Activity: Several studies have shown that derivatives can inhibit plasmin, an enzyme responsible for fibrin degradation. For instance, the compound H-EACA-NLeu-OH demonstrated an IC50 value of less than 0.02 mM, indicating strong inhibitory effects on plasmin's amidolytic activity .
  • Structure-Activity Relationship: Modifications to the amino acid side chains significantly influence biological activity. For example, introducing hydrophobic groups enhances the inhibitory potency against plasmin .

Cytotoxic Effects

Some derivatives of 6-aminohexanoic acid have been tested for cytotoxicity against various cancer cell lines. Notably, two derivatives exhibited cytotoxic effects against MCF-7 (breast cancer) and fibroblast cell lines at high concentrations .

Platelet Aggregation Inhibition

The compound and its derivatives also show promise in inhibiting platelet aggregation. Studies demonstrate that these compounds can reduce platelet aggregation induced by ADP and collagen, which is vital for managing thrombotic disorders .

Case Study 1: Efficacy Against Fibrinolysis

In a study conducted by Midura-Nowaczek et al., various derivatives were synthesized and evaluated for their antifibrinolytic properties. The results indicated that:

  • H-EACA-NLeu-OH was the most potent inhibitor with an IC50 of <0.02 mM.
  • Other derivatives like HCl × H-EACA-Cys(S-Bzl)-OH showed significant inhibitory effects as well, with IC50 values around 0.04 mM .

Case Study 2: Cytotoxicity in Cancer Research

A separate investigation focused on the cytotoxic effects of several derivatives on cancer cell lines. The study revealed:

  • High concentrations of certain derivatives led to reduced viability in MCF-7 cells.
  • This suggests potential applications in cancer therapy, warranting further investigation into dosage and efficacy .

Antifibrinolytic Activity of Derivatives

Compound NameStructureAntifibrinolytic Activity IC50 (mM)Antiamidolytic Activity IC50 (mM)
EACAEACA Structure0.2-
H-EACA-NLeu-OHH-EACA-NLeu-OH Structure<0.020.12
HCl × H-EACA-Cys(S-Bzl)-OHHCl × H-EACA-Cys(S-Bzl)-OH Structure0.0418
H-EACA-L-Phe-OHH-EACA-L-Phe-OH Structure0.16-

Cytotoxicity Data Against MCF-7 Cells

Compound NameConcentration (mM)Cytotoxic Effect Observed
H-EACA-NLeu-OHHighSignificant reduction in viability
HCl × H-EACA-Leu-OEtHighModerate reduction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.